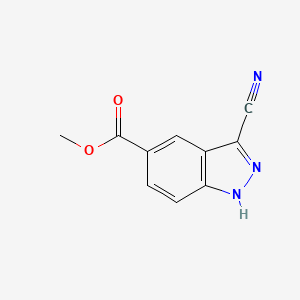

Methyl 3-cyano-1H-indazole-5-carboxylate

Description

Methyl 3-cyano-1H-indazole-5-carboxylate is a heterocyclic organic compound with the molecular formula C₁₀H₇N₃O₂ and a molecular weight of 217.18 g/mol. It features an indazole core substituted with a cyano (-CN) group at position 3 and a methoxycarbonyl (-COOCH₃) group at position 3. This compound serves as a versatile intermediate in pharmaceutical and agrochemical research due to its reactive functional groups, which allow for further derivatization .

The synthesis of this compound involves reacting appropriate indazole precursors under controlled conditions. For example, one reported method includes purification via column chromatography using 10% ethyl acetate in chloroform, yielding a 68% isolated product. Key characterization data includes ¹H NMR (CDCl₃) δ 10.8 (s, 1H), 8.7 (s, 1H), 8.22 (d, 1H), 7.64 (d, 1H), 4.0 (s, 3H) .

Properties

IUPAC Name |

methyl 3-cyano-1H-indazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O2/c1-15-10(14)6-2-3-8-7(4-6)9(5-11)13-12-8/h2-4H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POZSZUBOUIBITK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)NN=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

-

Cyclization Method: : One common method to synthesize methyl 3-cyano-1H-indazole-5-carboxylate involves the cyclization of appropriate precursors. For instance, starting from 2-cyanoaniline, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization under acidic conditions.

-

Esterification: : Another approach involves the esterification of 3-cyano-1H-indazole-5-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid to yield the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale batch reactions with optimized conditions to maximize yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of high-purity reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : Methyl 3-cyano-1H-indazole-5-carboxylate can undergo oxidation reactions, particularly at the indazole ring, leading to the formation of various oxidized derivatives.

-

Reduction: : The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.

-

Substitution: : The compound can participate in nucleophilic substitution reactions, where the cyano group or the ester group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are frequently used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base or a catalyst.

Major Products Formed

Oxidation: Oxidized indazole derivatives.

Reduction: Amino-indazole derivatives.

Substitution: Various substituted indazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

Methyl 3-cyano-1H-indazole-5-carboxylate is widely used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a valuable building block in organic synthesis.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its derivatives have shown promise in inhibiting the growth of various pathogens and cancer cells.

Medicine

In medicinal chemistry, this compound and its derivatives are explored for their potential as therapeutic agents. They are investigated for their ability to interact with biological targets such as enzymes and receptors, which could lead to the development of new drugs.

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and dyes. Its versatility and reactivity make it a valuable component in various chemical manufacturing processes.

Mechanism of Action

The mechanism by which methyl 3-cyano-1H-indazole-5-carboxylate exerts its effects is primarily through its interaction with specific molecular targets. The cyano group and the ester group can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This can lead to the inhibition or activation of biological pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Table 1: Key Properties of Methyl Indazole Carboxylate Derivatives

Key Observations:

- Substituent Position: The position of substituents (e.g., 3 vs. 5) significantly impacts electronic properties. For example, Methyl 3-iodo-1H-indazole-5-carboxylate and its 5-iodo-3-carboxylate isomer exhibit distinct reactivity due to differences in resonance and inductive effects .

- Functional Groups: Electron-withdrawing groups (e.g., -CN, -NO₂) increase electrophilicity, making these compounds suitable for further functionalization. In contrast, electron-donating groups (e.g., -OCH₃) enhance stability .

Biological Activity

Methyl 3-cyano-1H-indazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features an indazole core, characterized by a fused ring containing two nitrogen atoms, which enhances its electronic properties and biological interactions. The presence of the cyano group (-C≡N) and carboxylate ester functional group contributes to its reactivity and potential as a pharmacological agent.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. Notably, it has been identified as an inhibitor of xanthine oxidase, an enzyme implicated in conditions such as gout and hyperuricemia. The interaction of this compound with xanthine oxidase suggests its potential utility in managing these conditions by reducing uric acid levels in the bloodstream .

Anticancer Properties

Several studies have reported on the anticancer activity of indazole derivatives, including this compound. A recent investigation into related indazole compounds demonstrated their effectiveness against various human cancer cell lines. For instance, compounds derived from the indazole framework showed promising inhibitory effects against lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cell lines. The most potent derivatives exhibited IC50 values significantly lower than standard chemotherapeutics like 5-fluorouracil (5-Fu) .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound highlights the importance of specific functional groups in modulating biological activity. Variations in substituents on the indazole ring can lead to different pharmacological profiles. For example, modifications at the C-5 position have been shown to influence anti-proliferative activity against cancer cell lines, indicating that careful structural optimization could enhance therapeutic efficacy .

Case Study 1: Xanthine Oxidase Inhibition

In vitro studies have demonstrated that this compound effectively inhibits xanthine oxidase activity. This inhibition was quantified using enzyme assays that measured uric acid production, showing that the compound could significantly reduce uric acid levels at micromolar concentrations .

Case Study 2: Antitumor Activity

A comprehensive study evaluated a series of indazole derivatives for their anticancer properties using MTT assays across various cancer cell lines. This compound showed notable cytotoxicity against K562 cells with an IC50 value of approximately 6 µM, demonstrating its potential as a lead compound in cancer therapeutics .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 6-cyano-1H-indazole-3-carboxylate | C10H8N2O2 | Different cyano position; distinct biological activity |

| Methyl 4-cyano-1H-indazole-5-carboxylate | C10H8N2O2 | Variation in cyano position; altered reactivity |

| Methyl 3-amino-1H-indazole-6-carboxylate | C10H10N4O2 | Amino group instead of cyano; modified interaction profile |

This table illustrates how structural variations among indazole derivatives can influence their biological activity, providing avenues for further research and development.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Methyl 3-cyano-1H-indazole-5-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cyclization reactions using precursors such as 3-formyl-indazole derivatives. For example, refluxing with acetic acid (AcOH) and sodium acetate (NaOAc) under controlled conditions promotes cyclization and esterification . Optimization involves adjusting stoichiometry, temperature, and catalyst choice (e.g., transition metals for cyano-group introduction). Monitoring reaction progress via TLC or HPLC ensures intermediate purity.

Q. How is X-ray crystallography utilized to determine the crystal structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation or diffusion methods. Data collection involves synchrotron or lab-based X-ray sources. Refinement using SHELXL (for small molecules) or SHELXTL (Bruker AXS) resolves atomic positions and thermal parameters . WinGX and ORTEP for Windows aid in visualizing anisotropic displacement ellipsoids and generating publication-quality figures .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : and NMR confirm regiochemistry and functional groups (e.g., ester, cyano).

- IR : Peaks at ~2200 cm (C≡N) and ~1700 cm (ester C=O) validate structural motifs.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental and computational data for this compound derivatives?

- Methodological Answer : Discrepancies in spectroscopic or crystallographic data may arise from polymorphism or solvate formation. Cross-validate using:

- DSC/TGA : Identify thermal stability and phase transitions.

- DFT Calculations : Compare experimental NMR/IR with computed spectra (e.g., Gaussian or ORCA software).

- Rietveld Refinement : For powder XRD data, refine against predicted patterns .

Q. What strategies improve the yield of this compound in multi-step syntheses?

- Methodological Answer :

- Protecting Groups : Temporarily shield reactive sites (e.g., indazole NH) during cyano or esterification steps.

- Flow Chemistry : Enhances reproducibility and scalability for intermediates.

- Design of Experiments (DoE) : Statistically optimize parameters (e.g., temperature, solvent polarity) using software like MODDE or JMP.

Q. How can computational docking studies predict the bioactivity of this compound analogs?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases).

- MD Simulations : GROMACS or AMBER assess binding stability over time.

- SAR Analysis : Correlate substituent effects (e.g., cyano position) with activity trends, as demonstrated in indazole-based drug discovery .

Data Presentation

Table 1 : Key Software Tools for Structural Analysis

| Tool | Application | Reference |

|---|---|---|

| SHELXL | Crystal structure refinement | |

| WinGX/ORTEP | Visualization of thermal ellipsoids | |

| Gaussian | DFT-based spectral predictions | N/A |

| AutoDock Vina | Molecular docking |

Note : Replace "N/A" with relevant citations if additional literature is used.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.